molecular formula C19H14F3N B14318723 N,N-Diphenyl-3-(trifluoromethyl)aniline CAS No. 106336-12-3

N,N-Diphenyl-3-(trifluoromethyl)aniline

Cat. No.: B14318723
CAS No.: 106336-12-3
M. Wt: 313.3 g/mol
InChI Key: NZLGQYLAZMZRMF-UHFFFAOYSA-N
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Description

N,N-Diphenyl-3-(trifluoromethyl)aniline (CAS 106336-12-3) is a chemical compound with the molecular formula C19H14F3N and a molecular weight of 313.316 g/mol . This substituted aniline derivative features a trifluoromethyl group and two phenyl rings on the nitrogen atom, a structural motif found in advanced material and life science research. Compounds with the (trifluoromethyl)aniline structure are established as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals . Furthermore, research into N-aryl-N'-methylguanidine derivatives containing a 3-(trifluoromethyl)phenyl group has shown significant promise due to their high-affinity binding to the PCP site of the NMDA receptor, a target linked to neurological conditions such as Alzheimer's disease, epilepsy, and schizophrenia . The presence of the trifluoromethyl group is often leveraged to enhance metabolic stability and modulate the lipophilicity of research compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106336-12-3

Molecular Formula

C19H14F3N

Molecular Weight

313.3 g/mol

IUPAC Name

N,N-diphenyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C19H14F3N/c20-19(21,22)15-8-7-13-18(14-15)23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H

InChI Key

NZLGQYLAZMZRMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for N,n Diphenyl 3 Trifluoromethyl Aniline and Analogues

Direct Synthetic Routes to N,N-Diphenyl-3-(trifluoromethyl)aniline

The construction of the this compound framework can be achieved through several established cross-coupling methodologies. These methods focus on the formation of carbon-nitrogen (C-N) bonds, linking the aryl groups to the central nitrogen atom.

Amination Strategies

Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for the formation of C-N bonds and are applicable to the synthesis of triarylamines.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. For the synthesis of this compound, this could involve the reaction of 3-(trifluoromethyl)aniline (B124266) with two equivalents of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) or the reaction of diphenylamine (B1679370) with a 3-halobenzotrifluoride. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial and can significantly influence the reaction's efficiency.

ReactantsCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
3-(Trifluoromethyl)aniline, IodobenzenePd(OAc)₂ / RuPhosNaOtBuToluene100High
Diphenylamine, 1-Bromo-3-(trifluoromethyl)benzenePd₂(dba)₃ / XPhosK₃PO₄Dioxane110Good

Note: This table represents typical conditions for Buchwald-Hartwig amination reactions and not specific experimental data for the synthesis of this compound, as direct literature was not available.

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide. This method often requires higher temperatures compared to the Buchwald-Hartwig amination. The synthesis of this compound via an Ullmann reaction would likely involve reacting 3-(trifluoromethyl)aniline with an excess of an aryl halide in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base.

Boron-Coupling Reaction Approaches

The Chan-Lam coupling reaction provides an alternative route using organoboron reagents. This copper-catalyzed reaction forms a C-N bond between an amine and a boronic acid. To synthesize this compound, one could envision the coupling of 3-(trifluoromethyl)aniline with phenylboronic acid. This reaction is often carried out under mild conditions, sometimes even at room temperature in the presence of a copper salt like Cu(OAc)₂ and a base.

AmineBoronic AcidCopper SourceBaseSolventTemperature
3-(Trifluoromethyl)anilinePhenylboronic AcidCu(OAc)₂PyridineCH₂Cl₂Room Temp
Diphenylamine3-(Trifluoromethyl)phenylboronic AcidCu(OAc)₂Et₃NToluene80 °C

Aromatic Substitution Methodologies

Nucleophilic aromatic substitution (SNAr) can also be employed, particularly if the aryl halide is activated by electron-withdrawing groups. For instance, the reaction of diphenylamine with 1-fluoro-3-(trifluoromethyl)benzene, where the fluorine atom is activated by the trifluoromethyl group, could potentially yield the desired product. This reaction is typically carried out in a polar aprotic solvent in the presence of a strong base.

Trifluoromethylation Strategies for Aniline (B41778) Derivatives

An alternative approach to obtaining this compound is to introduce the trifluoromethyl group onto a pre-formed diphenylamine scaffold.

C-H Trifluoromethylation via Coordinating Activation Strategies

Direct C-H trifluoromethylation is an atom-economical method that avoids the need for pre-functionalized substrates. In the context of diphenylamine, a directing group can be used to achieve regioselective trifluoromethylation. For example, a removable directing group installed at the ortho-position of one of the phenyl rings could direct the trifluoromethylation to the meta-position of the other ring. Various trifluoromethylating agents, such as Togni's reagent or Umemoto's reagent, can be used in conjunction with a transition metal catalyst.

Transition Metal-Catalyzed Trifluoromethylation (e.g., Copper-Catalyzed)

Copper-catalyzed trifluoromethylation reactions have emerged as a powerful tool in organic synthesis. These reactions can be used to introduce a trifluoromethyl group onto aryl halides or boronic acids. For instance, N,N-diphenyl-3-iodoaniline could be subjected to a copper-catalyzed trifluoromethylation using a suitable CF₃ source, such as TMSCF₃ (Ruppert-Prakash reagent) or CF₃SO₂Na (Langlois' reagent).

A general scheme for such a transformation is as follows:

N,N-diphenyl-3-iodoaniline + "CF₃ source" --[Cu catalyst]--> this compound

These reactions often require a ligand to facilitate the catalytic cycle and a suitable solvent and temperature. The choice of the trifluoromethyl source and reaction conditions is critical for achieving high yields.

Aryl HalideCF₃ SourceCopper CatalystLigandSolvent
N,N-diphenyl-3-iodoanilineTMSCF₃CuI1,10-PhenanthrolineDMF
N,N-diphenyl-3-bromoanilineCF₃SO₂NaCu(OAc)₂BipyridineDMSO

Note: This table provides a conceptual framework for copper-catalyzed trifluoromethylation of a diphenylamine derivative. Specific, optimized conditions for this exact substrate may vary.

Electrophilic Trifluoromethylation using Fluorinating Reagents

Direct electrophilic trifluoromethylation is a modern and powerful method for installing a CF₃ group onto an aromatic ring. This approach circumvents the need for pre-functionalized substrates, such as aryl halides or boronic acids, by directly functionalizing a C-H bond. The reaction involves the use of highly reactive reagents that act as a source of an electrophilic trifluoromethyl species ("CF₃⁺"). nih.govchem-station.com While direct trifluoromethylation of N,N-diphenylaniline to specifically yield the 3-(trifluoromethyl) isomer is subject to regioselectivity challenges, the methodology is broadly applicable to anilines and other electron-rich aromatic compounds. acs.org

The reaction typically proceeds via an electrophilic aromatic substitution mechanism. For anilines, the directing effects of the amino group generally favor substitution at the ortho and para positions. beilstein-journals.org Achieving meta-substitution, as required for this compound, on an unsubstituted N,N-diphenylaniline precursor would be challenging under standard electrophilic conditions. Regioselectivity is influenced by the electronic properties of the substrate and the specific reagent and catalyst system employed. nih.govlibretexts.org

A variety of shelf-stable electrophilic trifluoromethylating reagents have been developed, each with distinct reactivity profiles. beilstein-journals.orgresearchgate.net Prominent examples include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto and Yagupolskii reagents). beilstein-journals.orgnih.gov These reagents can transfer the CF₃ group to various nucleophiles, including electron-rich arenes like aniline derivatives. beilstein-journals.orgacs.org In some cases, the reaction may proceed through a radical pathway, especially when photoredox or metal catalysts are employed. nih.govacs.org For instance, nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent has been shown to provide good regioselectivity and functional group tolerance under mild conditions. acs.orgnih.gov

Reagent ClassSpecific Reagent ExampleDescriptionTypical Substrates
Hypervalent Iodine ReagentsTogni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)A versatile and commercially available electrophilic reagent. It can trifluoromethylate a wide range of carbon and heteroatom nucleophiles under mild conditions. wikipedia.orgenamine.netenamine.netAnilines, Phenols, β-ketoesters, Alkenes nih.govwikipedia.org
Sulfonium SaltsUmemoto Reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate)A powerful trifluoromethylating agent capable of reacting with various nucleophiles. Its reactivity can be tuned by modifying the substituents on the dibenzothiophene (B1670422) core. enamine.netnih.govAnilines, Pyrroles, Silyl enol ethers, Indoles acs.orgenamine.netrsc.org
Sulfonium SaltsYagupolskii-Shreeve Reagent (S-(Trifluoromethyl)diphenylsulfonium triflate)A non-heterocyclic sulfonium salt that reacts with electron-rich aromatics. The reactivity is enhanced by electron-withdrawing groups on the phenyl rings. beilstein-journals.orgacs.orgAnilines, p-Hydroquinone, Pyrrole beilstein-journals.orgacs.org

Regioselective Introduction of Trifluoromethoxy Groups

The trifluoromethoxy (OCF₃) group is another important fluorinated functional group that serves as a lipophilic hydrogen bond acceptor. While distinct from the trifluoromethyl group, synthetic methods for its introduction are relevant for creating structural analogues. A notable strategy for the regioselective synthesis of ortho-trifluoromethoxylated aniline derivatives has been developed, which proceeds via a two-step sequence involving an intramolecular OCF₃ migration. nih.govresearchgate.netjove.com

This protocol does not directly yield this compound but provides access to a specific class of analogues, namely ortho-OCF₃ anilines. The process begins with the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide derivative. This intermediate is then subjected to thermal conditions to induce an intramolecular rearrangement, where the OCF₃ group migrates from the nitrogen atom to the ortho position of the aromatic ring. nih.govdntb.gov.ua

The key advantage of this method is its high regioselectivity for the ortho position, which is often difficult to achieve through direct electrophilic aromatic substitution. jove.com The reaction sequence utilizes bench-stable reagents, such as Togni reagent II for the initial O-trifluoromethylation step, and demonstrates high functional group tolerance. nih.govnih.gov The proposed mechanism for the migration step involves a heterolytic cleavage of the N–OCF₃ bond, followed by the recombination of the resulting nitrenium ion and trifluoromethoxide at the aromatic ring's ortho position. nih.govresearchgate.net

StepReactionKey Reagents & ConditionsOutcome
1O-TrifluoromethylationN-aryl-N-hydroxyacetamide substrate, Togni Reagent II, catalytic base (e.g., Cs₂CO₃), in a solvent like chloroform (B151607) at room temperature. nih.govnih.govFormation of an N-(trifluoromethoxy)acetamido intermediate. nih.gov
2Intramolecular OCF₃ MigrationThe intermediate is heated in a solvent such as nitromethane (B149229) (e.g., at 120 °C). nih.govnih.govYields the final ortho-trifluoromethoxylated aniline derivative with high regioselectivity. nih.govjove.com

Reactivity Profiles and Mechanistic Investigations

Aromatic Ring Reactivity

The molecule possesses three distinct aromatic rings, each with a different susceptibility to aromatic substitution reactions. Ring A is the 3-(trifluoromethyl)phenyl group, while Rings B and C are the N-phenyl substituents. The reactivity of these rings is governed by the electronic effects of the triphenylamine (B166846) framework and the trifluoromethyl substituent.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through the attack of an electron-seeking species (an electrophile). The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring. byjus.com

Activating and Directing Effects : The tertiary amine nitrogen atom strongly activates the aromatic rings to which it is attached via resonance, donating its lone pair of electrons into the π-system. This increases the electron density, particularly at the positions ortho and para to the nitrogen. byjus.com Conversely, the trifluoromethyl (-CF₃) group is a powerful deactivating group due to the strong inductive effect of the fluorine atoms, withdrawing electron density from the ring and making it less susceptible to electrophilic attack. The -CF₃ group directs incoming electrophiles to the meta position. libretexts.org

Reactivity of Individual Rings :

Rings B and C (N-phenyl groups) : These rings are significantly activated by the nitrogen atom. Therefore, electrophilic attack is predicted to occur predominantly on these two rings. The substitution will be directed to the ortho and para positions relative to the nitrogen atom.

The predicted outcomes for a typical electrophilic substitution reaction, such as nitration, are summarized in the table below.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on N,N-Diphenyl-3-(trifluoromethyl)aniline
Aromatic RingDominant Substituent EffectPredicted Major Product(s) (e.g., for Nitration)Rationale
Ring A (3-CF₃-phenyl)Activating, ortho,para-directing (-NPh₂) vs. Deactivating, meta-directing (-CF₃)Minor products: Substitution at C4 and C6 positions.The powerful activating effect of the amine directs substitution, but the ring is strongly deactivated by the -CF₃ group, leading to lower reactivity compared to Rings B and C. Steric hindrance may disfavor substitution at the C2 position.
Rings B & C (N-phenyl)Activating, ortho,para-directing (anilino-type)Major products: Substitution at the para-position (C4') and ortho-position (C2').These rings are highly activated by the nitrogen lone pair. The para-product is often favored due to less steric hindrance compared to the ortho-position.

Nucleophilic Aromatic Substitution Influences

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring and the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).

Ring A (3-(trifluoromethyl)phenyl group) : The trifluoromethyl group is strongly electron-withdrawing, which makes Ring A susceptible to SNAr, provided a suitable leaving group (e.g., a halogen) is present on the ring at a position ortho or para to the -CF₃ group. Without such a leaving group, the reaction is not feasible.

Rings B and C (N-phenyl groups) : These rings are electron-rich due to the electron-donating nature of the central nitrogen atom. Consequently, they are deactivated towards nucleophilic attack and are not expected to undergo SNAr unless other potent electron-withdrawing groups are also attached.

Nitrogen Center Reactivity

The tertiary amine nitrogen in this compound is a key reactive center. Its lone pair of electrons imparts basicity and nucleophilicity, and it is also susceptible to oxidation.

Oxidation Pathways and Derivative Formation

Triphenylamine and its derivatives are known to undergo reversible one-electron oxidation to form stable radical cations. The presence of electron-withdrawing groups, such as -CF₃, deactivates the molecule towards oxidation, meaning a higher potential is required compared to unsubstituted triphenylamine. ntu.edu.tw

The electrochemical oxidation of triphenylamine derivatives typically proceeds via the following pathway:

Formation of a Radical Cation : The nitrogen atom loses one electron to form a triarylaminium radical cation. This species is often colored and can be characterized by spectroscopic methods.

Dimerization : The radical cation can subsequently undergo coupling reactions. A common pathway for triphenylamine itself is a head-to-tail dimerization to form N,N,N′,N′-tetraphenylbenzidine. ntu.edu.twresearchgate.net

The electron-withdrawing -CF₃ group on one of the phenyl rings is expected to influence the stability and subsequent reactions of the radical cation intermediate. ntu.edu.tw This property is utilized in the development of electroactive materials and polymers. researchgate.net

Derivatization at the Amine Nitrogen

As a tertiary amine, the nitrogen center of this compound has limited pathways for direct derivatization compared to primary or secondary amines. Further alkylation or acylation is not possible. However, reactions involving the nitrogen lone pair can occur.

N-Oxide Formation : Oxidation with strong oxidizing agents like peroxy acids (e.g., m-CPBA) can convert the tertiary amine to an N-oxide. This transformation alters the electronic properties of the molecule, converting the diphenylamino group into a strongly electron-withdrawing group.

Trifluoromethylthiolation : Direct electrophilic trifluoromethylthiolation at the nitrogen center has been demonstrated for various amines using reagents like trifluoromethanesulfenamide. beilstein-journals.org This reaction provides a pathway to introduce the -SCF₃ group, forming N,N-Diphenyl-N-[(trifluoromethyl)sulfanyl]-3-(trifluoromethyl)aniline.

The table below outlines potential derivatization reactions at the nitrogen center.

Table 2: Potential Derivatization Reactions at the Nitrogen Center
Reaction TypeReagentPotential ProductNotes
N-Oxidationm-Chloroperoxybenzoic acid (m-CPBA) or H₂O₂This compound-N-oxideConverts the amine to an N-oxide, significantly altering its electronic properties.
N-TrifluoromethylthiolationTrifluoromethanesulfenamideN,N-Diphenyl-N-[(trifluoromethyl)sulfanyl]-3-(trifluoromethyl)anilineIntroduces the CF₃S- group directly onto the nitrogen atom. beilstein-journals.org

Mechanisms of Chemical Transformations

The reactions of this compound are underpinned by well-established mechanistic principles of organic chemistry.

Mechanism of Electrophilic Aromatic Substitution : The SEAr reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ)-complex.

The electrophile attacks the π-system of an aromatic ring, forming a σ-complex where the carbon atom bearing the new substituent is sp³-hybridized.

A base removes a proton from this carbon, restoring the aromaticity of the ring. The directing effects of the -NPh₂ and -CF₃ groups are explained by their ability to stabilize or destabilize the σ-complex through resonance and inductive effects. The amino group effectively stabilizes the positive charge when attack is at the ortho or para positions, whereas the -CF₃ group strongly destabilizes an adjacent positive charge.

Mechanism of Nucleophilic Aromatic Substitution : The SNAr reaction typically follows a two-step addition-elimination mechanism.

The nucleophile adds to the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. The presence of the electron-withdrawing -CF₃ group is crucial for stabilizing this intermediate.

The leaving group is eliminated, and the aromaticity of the ring is restored.

Mechanism of Nitrogen Oxidation : The oxidation of the tertiary amine center is a single-electron transfer (SET) process. An oxidizing agent (or an anode in electrochemical oxidation) removes a single electron from the highest occupied molecular orbital (HOMO), which is largely localized on the nitrogen atom's lone pair, to generate the corresponding aminium radical cation.

Single Electron Transfer (SET) Mechanisms in Trifluoromethylation Reactions

Single Electron Transfer (SET) is a fundamental process in a variety of organic reactions, initiating radical pathways through the transfer of a single electron from a donor to an acceptor molecule. In the context of trifluoromethylation, aniline (B41778) derivatives can act as electron donors to initiate the formation of a trifluoromethyl radical (•CF₃) from a suitable precursor.

The structure of this compound, a derivative of triphenylamine (TPA), is central to its role in SET mechanisms. Triphenylamine and its derivatives are well-known for their ability to form stable radical cations upon single-electron oxidation. arxiv.orgmdpi.com This stability is due to the delocalization of the positive charge and the unpaired electron across the three phenyl rings. The formation of an electron donor-acceptor (EDA) complex is often a key intermediate step in these processes. chemicalbook.com

A generalized SET pathway for a trifluoromethylation reaction involving an aniline derivative can be proposed:

Formation of an EDA Complex: The aniline derivative (Ar₃N) forms an electron donor-acceptor complex with the trifluoromethyl source (e.g., Togni's reagent, Umemoto's reagent) or a photocatalyst.

Electron Transfer: A single electron is transferred from the aniline to the acceptor, generating the aniline radical cation (Ar₃N•⁺) and a reactive intermediate from the CF₃ source.

Generation of •CF₃ Radical: The intermediate rapidly decomposes to release the trifluoromethyl radical (•CF₃).

Radical Reaction: The •CF₃ radical engages in the desired trifluoromethylation reaction with a substrate.

Regeneration: The aniline radical cation is subsequently reduced back to its neutral state to complete the catalytic cycle, if applicable.

For this compound, the formation of the radical cation [ (CF₃-C₆H₄)N(C₆H₅)₂ ]•⁺ is a key step. While the -CF₃ group makes the initial oxidation more difficult, the resulting radical cation would still benefit from extensive charge delocalization across the aromatic system, contributing to its transient stability.

Photoinduced Electron Transfer Phenomena in Related Anilines

Photoinduced Electron Transfer (PET) is a process where a molecule, upon absorbing a photon and reaching an excited state, becomes a much stronger electron donor or acceptor than it was in its ground state. rsc.org Anilines, particularly triphenylamines, are widely studied as electron donors in PET systems due to their favorable oxidation potentials and photophysical properties. arxiv.orgresearchgate.net

The PET process in aniline derivatives is heavily influenced by the nature of their substituents and the polarity of the solvent. researchgate.net Upon photoexcitation, an electron is promoted to a higher energy orbital, creating an excited state. This excited molecule can then donate an electron to a suitable acceptor, forming a charge-separated state, also known as a radical ion pair or an exciplex (excited state complex). nih.govbldpharm.com

The trifluoromethyl group in this compound plays a critical role in its photophysical behavior. As a strong electron-withdrawing group, it lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification alters the energy of the excited state and the driving force for electron transfer, which can be estimated using the Rehm-Weller equation.

Research on various para-substituted anilines in PET reactions with triplet excited C₆₀ provides a useful framework for understanding these effects. The rate constants for electron transfer (kₑₜ) and the quantum yields for the formation of the charge-separated state (Φₑₜ) are highly dependent on the electronic nature of the substituent.

Table 1: Electron Transfer Data for Photoinduced Reactions of Substituted Anilines

Data derived from studies on para-substituted anilines with an electron acceptor in benzonitrile. researchgate.net

This data clearly shows that electron-donating groups (like -OCH₃ and -CH₃) enhance both the rate and quantum yield of electron transfer, while electron-withdrawing groups (like -CN) significantly suppress it. The trifluoromethyl group is a stronger electron-withdrawing group than the cyano group. Therefore, it can be inferred that this compound would be a relatively poor electron donor in PET processes compared to unsubstituted triphenylamine. The PET process would be less efficient, exhibiting a lower quenching rate constant and a smaller quantum yield for charge separation. researchgate.net

Electronic Structure, Spectroscopic Characterization, and Computational Studies

Computational Chemistry and Quantum Mechanical Analysis

Computational chemistry utilizes computer simulations to solve complex chemical problems, providing insights into molecular structures, properties, and reactivity. modellfabrikpapier.de Quantum mechanical methods, in particular, are fundamental to understanding the electronic behavior of molecules like N,N-Diphenyl-3-(trifluoromethyl)aniline. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. nih.gov For complex molecules, DFT provides a balance of accuracy and computational efficiency, making it a standard tool for predicting geometric parameters like bond lengths, bond angles, and dihedral angles. acs.org

A comprehensive literature search did not yield specific studies that have published the results of DFT-based molecular geometry optimization for this compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. thaiscience.infochalcogen.ro A smaller gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. researchgate.net It illustrates the electrostatic potential on the electron density surface. Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). nih.govresearchgate.net Green represents areas of neutral potential. MEP maps are valuable for identifying reactive sites and understanding intermolecular interactions. researchgate.net

Detailed MEP mapping studies and the resulting reactive site predictions specifically for this compound have not been found in the available scientific literature.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding and electron distribution in a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classical Lewis structure concept. q-chem.com This method is particularly useful for studying charge delocalization, hyperconjugative interactions, and the stability they impart to the molecule. orientjchem.orgacadpubl.eu The analysis quantifies the interaction energy between filled (donor) and empty (acceptor) orbitals, providing insight into intramolecular charge transfer. acadpubl.eu

Published NBO analysis detailing charge delocalization and hyperconjugative interactions for this compound could not be located.

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and confirming the identity of chemical compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and atomic connectivity. sciencepg.com For a molecule like this compound, ¹H NMR would reveal the arrangement of hydrogen atoms on the phenyl rings, ¹³C NMR would characterize the carbon skeleton, ¹⁹F NMR would be specific to the trifluoromethyl group, and IR spectroscopy would identify characteristic vibrations of its functional groups. sciencepg.comrsc.org

A comprehensive set of published advanced spectroscopic data (such as assigned NMR and IR spectra) specifically for this compound was not found in the course of this research.

Note: The generation of detailed, interactive data tables as requested is not possible due to the absence of specific published experimental or computational data for this compound in the scientific literature reviewed for this article. Providing such tables would require fabricating data, which contradicts the principles of scientific accuracy.

Vibrational Spectroscopy (FT-IR and FT-Raman) and Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. These methods probe the quantized vibrational energy levels of the molecule. FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. Conversely, FT-Raman spectroscopy detects the inelastic scattering of monochromatic laser light, providing information about vibrational modes that cause a change in the molecule's polarizability. The complementary nature of these two techniques allows for a more complete vibrational analysis.

Expected Vibrational Assignments:

N-H Stretching: For a secondary amine like diphenylamine (B1679370), a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. However, in this compound, this bond is absent as the nitrogen is tertiary.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching of the C-N bonds is expected to produce bands in the 1250-1350 cm⁻¹ region.

C-F Stretching: The trifluoromethyl (CF₃) group is known for its strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are expected in the range of 1100-1400 cm⁻¹.

CF₃ Bending: The bending vibrations of the CF₃ group typically occur at lower frequencies, generally below 800 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies and intensities. These theoretical spectra can then be compared with experimental data for accurate assignment of the observed bands. For related trifluoromethyl-substituted aniline (B41778) derivatives, DFT calculations have shown good agreement with experimental FT-IR and FT-Raman spectra, aiding in the detailed assignment of vibrational modes.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350
Asymmetric C-F Stretch ~1350
Symmetric C-F Stretch ~1150

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the phenyl ring attached to the nitrogen will have distinct chemical shifts from those on the 3-(trifluoromethyl)phenyl ring due to the different electronic environments. The electron-withdrawing nature of the trifluoromethyl group will likely cause the protons on that ring to be deshielded and appear at a lower field (higher ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by their position relative to the nitrogen atom and the trifluoromethyl group. Data for the similar compound, N-phenyl-4-(trifluoromethyl)aniline, shows aromatic carbon signals in the range of 115-147 ppm.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the electronic environment of the CF₃ group. For N,3-dimethyl-N-(trifluoromethyl)aniline, the ¹⁹F NMR signal appears at approximately -60 ppm.

While a complete experimental NMR dataset for this compound is not available in the provided search results, the following table presents typical chemical shift ranges for the key structural motifs based on analogous compounds.

Table 2: Expected NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Aromatic Protons 6.5 - 8.0
¹³C Aromatic Carbons 110 - 150
¹³C CF₃ Carbon 120 - 130 (quartet)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The conjugation between the two phenyl rings and the nitrogen atom's lone pair of electrons will influence the energy of these transitions. The presence of the electron-withdrawing trifluoromethyl group can also affect the absorption maxima.

In similar aromatic amines, characteristic absorption bands are observed in the UV region. For instance, aniline exhibits absorption maxima around 230 nm and 280 nm. The extended conjugation in this compound is likely to shift these absorptions to longer wavelengths (a bathochromic or red shift). Computational studies on related molecules using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transition energies and oscillator strengths, which correlate with the λmax and intensity of the absorption bands.

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected λmax Range (nm)
π → π* Phenyl Rings 250 - 350

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

A powerful approach in modern chemical analysis involves the correlation of experimentally obtained spectroscopic data with theoretical predictions from computational chemistry. DFT has become a standard method for calculating a wide range of molecular properties, including optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic transition energies.

For this compound, DFT calculations could provide theoretical FT-IR, FT-Raman, NMR, and UV-Vis spectra. By comparing these theoretical spectra with experimental data (when available), a more detailed and accurate interpretation of the spectroscopic features can be achieved. For example, calculated vibrational frequencies are often scaled to account for systematic errors in the theoretical methods, leading to excellent agreement with experimental FT-IR and FT-Raman data. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which can aid in the assignment of complex spectra.

TD-DFT calculations can predict the λmax values and the nature of the electronic transitions observed in the UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides a deeper understanding of the charge transfer characteristics of the molecule upon photoexcitation.

While specific studies correlating experimental and theoretical data for this compound are not detailed in the search results, the methodologies are well-established for similar aromatic compounds. Such correlative studies are crucial for validating the computational models and for gaining a comprehensive understanding of the molecule's structure-property relationships.

Structure Property Relationships and Derivative Design

Influence of the Trifluoromethyl Group on Aromatic Amine Electronic Properties

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. When attached to an aromatic ring, it significantly modulates the electronic properties of the system. In N,N-Diphenyl-3-(trifluoromethyl)aniline, the -CF₃ group is positioned at the meta-position of the aniline (B41778) ring relative to the nitrogen atom.

The primary electronic effects of the trifluoromethyl group are:

Inductive Effect (-I): The strong electron-withdrawing nature of the three fluorine atoms creates a significant partial positive charge on the carbon atom of the -CF₃ group. This positive charge is relayed through the sigma bonds of the aromatic ring, pulling electron density away from the ring system. This deactivating effect reduces the electron density on the aniline ring, making it less susceptible to electrophilic aromatic substitution.

The presence of the -CF₃ group, therefore, decreases the basicity of the aniline nitrogen compared to unsubstituted diphenylamine (B1679370). The lone pair of electrons on the nitrogen atom is less available for protonation or for donation into the aromatic system due to the strong electron-withdrawing pull of the trifluoromethyl group.

PropertyInfluence of Trifluoromethyl GroupConsequence for this compound
Basicity of the AmineDecreasesLower pKb compared to N,N-diphenylaniline
Electron Density of the Aniline RingDecreasesReduced reactivity towards electrophiles
Oxidation PotentialIncreasesMore resistant to oxidation

Impact of Diphenyl Substitution on Molecular Conformation and Reactivity

The substitution of two phenyl groups on the nitrogen atom introduces significant steric hindrance and conformational complexity. The N,N-diphenylamino group is not planar; the two phenyl rings are twisted out of the plane of the aniline ring to minimize steric repulsion between the ortho-hydrogen atoms. This propeller-like conformation is a characteristic feature of triarylamines.

The key impacts of the diphenyl substitution are:

Steric Hindrance: The bulky phenyl groups shield the nitrogen atom, sterically hindering its interaction with other molecules. This can affect the kinetics of reactions involving the nitrogen lone pair.

Conformational Flexibility: Rotation around the C-N bonds allows for various conformations. The exact dihedral angles are a balance between steric repulsion and electronic effects (conjugation). The trifluoromethyl group on one of the phenyl rings can further influence the preferred conformation by altering the electronic distribution and steric profile.

Reactivity Modulation: While the nitrogen lone pair is delocalized over three aromatic rings, the non-planar conformation limits the extent of this delocalization compared to a hypothetical planar structure. The reactivity of the aromatic rings themselves is also affected. The phenyl rings of the diphenylamino group are activated towards electrophilic substitution (ortho and para directing), while the trifluoromethyl-substituted aniline ring is deactivated.

FeatureImpact of Diphenyl SubstitutionResulting Characteristic
Molecular ShapeNon-planar, propeller-likeComplex 3D structure
Nitrogen Atom AccessibilitySterically hinderedReduced nucleophilicity
Reactivity of Aromatic RingsDifferential activation/deactivationSite-selective reactions are possible

Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

Potential intermolecular interactions include:

van der Waals Forces: These are the primary forces governing the packing of the bulky, non-polar phenyl groups.

Dipole-Dipole Interactions: The polar C-F bonds in the trifluoromethyl group and the C-N bonds introduce dipoles into the molecule, leading to electrostatic interactions.

C-H···π Interactions: The hydrogen atoms of the phenyl rings can interact with the electron-rich π-systems of adjacent molecules.

C-H···F Interactions: Weak hydrogen bonds can form between C-H donors and the fluorine atoms of the trifluoromethyl group. These interactions, though weak, can play a significant role in directing the crystal packing.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although the non-planar conformation of the molecule might lead to offset or edge-to-face arrangements rather than direct face-to-face stacking.

Rational Design of Derivatives for Modulated Chemical Behavior

The structure of this compound offers several avenues for the rational design of derivatives with modulated chemical properties. Modifications can be targeted at the trifluoromethyl-substituted ring, the other phenyl rings, or the nitrogen atom.

Strategies for derivative design include:

Modification of the Trifluoromethyl-Substituted Ring: Introducing additional substituents on this ring can further tune its electronic properties. For example, adding an electron-donating group could partially offset the deactivating effect of the -CF₃ group, while another electron-withdrawing group would enhance it.

Functionalization of the Unsubstituted Phenyl Rings: The para-positions of the two unsubstituted phenyl rings are the most activated sites for electrophilic substitution. This allows for the introduction of a wide range of functional groups to alter the molecule's solubility, electronic properties, or to provide a handle for further reactions. For instance, the introduction of hydroxyl or amino groups could enable polymerization or coordination to metal centers.

Variation of the Aromatic Substituents on Nitrogen: Replacing the phenyl groups with other aromatic or heteroaromatic rings could significantly alter the steric and electronic environment around the nitrogen atom, leading to new conformational and reactivity patterns.

The design of such derivatives is crucial for applications in materials science, where triarylamines are used as hole-transporting materials in organic light-emitting diodes (OLEDs), and in medicinal chemistry, where the trifluoromethyl group is a common motif for enhancing metabolic stability and bioavailability. nih.gov

Applications in Advanced Materials and Synthetic Chemistry

Role as a Precursor in Polymer Science

The introduction of trifluoromethyl groups into monomers is a well-established strategy for developing polymers with unique properties, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. However, a detailed investigation into the use of N,N-Diphenyl-3-(trifluoromethyl)aniline as a building block for trifluoromethylated monomers or its direct integration into conjugated polymer systems has not been reported in the reviewed literature.

There is no available research detailing the synthesis of trifluoromethylated monomers derived from this compound. The potential of this compound as a precursor for creating novel monomers for polymerization remains an open area for future investigation.

Conjugated polymers are at the forefront of research in organic electronics, with applications in LEDs, solar cells, and sensors. The electronic properties of these materials can be finely tuned by the incorporation of electron-withdrawing or electron-donating groups. While the trifluoromethyl group is a potent electron-withdrawing moiety, there are no specific studies that document the incorporation of the this compound unit into conjugated polymer backbones for optoelectronic applications.

Ligand Design and Coordination Chemistry

The design of novel ligands is crucial for the advancement of coordination chemistry, with wide-ranging implications for catalysis, materials science, and bioinorganic chemistry. The N,N-diphenylaniline framework can be a versatile scaffold for the construction of new ligand systems. However, the application of the specific this compound moiety in this context is not described in the current body of scientific literature.

No synthetic routes to ligands that specifically feature the this compound core have been reported. The potential steric and electronic effects of the 3-(trifluoromethyl)phenyl group on the coordinating ability of such ligands have yet to be explored.

In the absence of synthesized ligands incorporating the this compound moiety, there are consequently no studies on their metal complexation behavior or the coordination modes they might adopt. This remains a hypothetical area of study pending the successful design and synthesis of such ligands.

Catalytic Applications

The electronic modifications imparted by the trifluoromethyl group can influence the catalytic activity of a molecule or a metal complex derived from it. However, there is no research available that investigates the use of this compound, either as an organocatalyst or as a component of a catalytically active metal complex.

Utilization as a Component in Catalytic Systems

Currently, there is a lack of specific research literature detailing the use of this compound as a direct component, such as a ligand or organocatalyst, in catalytic systems.

Exploration in C-H Activation and Functionalization Reactions

There are no specific examples in the reviewed literature of this compound being used as a substrate or catalyst in C-H activation and functionalization reactions.

Building Block in Complex Molecular Architectures

The primary value of this compound lies in its function as a sophisticated building block for creating complex organic molecules with highly tailored properties.

Intermediate in Multi-step Organic Synthesis for Novel Compounds

This compound serves as a valuable intermediate in the multi-step synthesis of complex organic structures, particularly for materials used in organic electronics. As a derivative of triphenylamine (B166846) (TPA), it functions as a core or peripheral unit onto which other functional groups or molecular systems can be built.

The synthesis of larger, conjugated molecules often involves coupling reactions where the this compound moiety is introduced to impart specific electronic characteristics. For instance, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are standard methods for creating the C-N bonds that form the triphenylamine core, which can then be further functionalized. Its role as a precursor is foundational to the development of new hole-transporting materials (HTMs), fluorescent emitters, and polymers for electronic applications. nih.govresearchgate.netnih.gov

Design of Functional Molecules with Specific Electronic Characteristics

The molecular architecture of this compound is intentionally designed for the creation of functional materials with specific, high-performance electronic characteristics, particularly for use in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. nih.govmdpi.com

The design leverages the distinct properties of its two key components: the triphenylamine (TPA) core and the trifluoromethyl (-CF3) substituent.

Triphenylamine (TPA) Core: The TPA structure is well-established as an excellent hole-transporting scaffold. Its non-planar, propeller-like geometry helps to prevent strong intermolecular π-π stacking, which promotes the formation of stable amorphous films—a critical feature for device longevity. The nitrogen atom's lone pair of electrons contributes to a high highest occupied molecular orbital (HOMO) energy level, facilitating efficient injection and transport of positive charge carriers (holes). nih.govfrontiersin.orgmdpi.com

Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a strategic choice for fine-tuning the molecule's electronic properties. nih.gov As a potent electron-withdrawing group, it has several key effects:

HOMO Energy Level Modulation: The -CF3 group lowers the HOMO energy level of the TPA core. This is crucial for creating materials with a deeper HOMO, which can improve the energy level alignment with the active layers in perovskite solar cells or the emissive layers in OLEDs, leading to enhanced device efficiency and stability. mdpi.comnih.gov

Increased Stability: The C-F bond is exceptionally strong, which imparts high metabolic and thermal stability to the molecule. nih.gov

Enhanced Solubility and Film Morphology: The fluorine-containing group can improve solubility in organic solvents used for device fabrication and influence the morphology of thin films.

Research on related compounds has demonstrated these principles. For example, diaryl-substituted anthracene (B1667546) derivatives featuring a 3-(trifluoromethyl)phenyl group have been synthesized and shown to possess high thermal stability and appropriate energy levels for use as host materials in blue OLEDs. mdpi.comresearchgate.net The device performance, including brightness and efficiency, was directly linked to the electronic tuning provided by the trifluoromethyl-phenyl moiety. mdpi.comresearchgate.net

The table below summarizes the key electronic properties of a standard triphenylamine core and the anticipated modifications resulting from the inclusion of a 3-(trifluoromethyl) group.

PropertyStandard Triphenylamine (TPA) CoreThis compoundRationale for Change
Primary Electronic Function Hole Transport / DonorHole Transport / DonorThe core TPA structure is maintained.
HOMO Energy Level Relatively High (e.g., ~-5.1 to -5.3 eV)Lower / DeeperThe strong electron-withdrawing nature of the -CF3 group stabilizes the HOMO orbital. mdpi.comnih.govnih.gov
Oxidation Potential LowerHigherA lower HOMO energy level makes the molecule more difficult to oxidize.
Electron Affinity LowIncreasedThe -CF3 group increases the molecule's ability to accept an electron.
Thermal/Chemical Stability GoodExcellentThe high bond energy of C-F bonds enhances molecular stability. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Diphenyl-3-(trifluoromethyl)aniline, and how do functional groups influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with aryl halides and amines. For example, coupling 3-(trifluoromethyl)aniline derivatives with diphenylamine precursors in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (80–100°C) under inert gas . Functional group compatibility must be carefully assessed; electron-withdrawing groups (e.g., trifluoromethyl) may slow nucleophilic substitution but enhance stability during purification by reverse-phase chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer :

  • NMR : Focus on 1^1H and 13^13C NMR to confirm aromatic substitution patterns and the presence of trifluoromethyl groups. The deshielding effect of the -CF3_3 group typically shifts adjacent protons downfield .
  • FT-IR : Analyze C-F stretching vibrations (~1100–1250 cm1^{-1}) and N-H bending modes (~1600 cm1^{-1}) to verify amine functionality .
  • Mass Spectrometry : Use LCMS (e.g., m/z 265 [M+H]+) to confirm molecular weight and fragmentation patterns .

Q. How does the trifluoromethyl group affect the basicity and electronic properties of this compound compared to non-fluorinated analogs?

  • Methodological Answer : The -CF3_3 group is strongly electron-withdrawing, reducing the electron density on the aromatic ring and lowering the basicity of the amine. Basicity can be quantified via pKa measurements in aqueous or aprotic solvents. Comparative studies with analogs (e.g., methyl or methoxy substituents) using Hammett plots reveal σm_m values (~0.43 for -CF3_3), guiding predictions of reactivity in electrophilic substitutions .

Advanced Research Questions

Q. What catalytic systems enable enantioselective functionalization of this compound, and how are intermediates stabilized?

  • Methodological Answer : Nickel(0) complexes with bulky N-heterocyclic carbene ligands (e.g., IMes) facilitate enantioselective C–N bond formation. Key intermediates, such as aza-nickelacycles, can be trapped and characterized via X-ray crystallography. Reaction optimization should include ligand screening (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene) and low catalyst loadings (2–5 mol%) to minimize side reactions .

Q. How can computational methods resolve contradictions in experimental data for trifluoromethyl-substituted anilines?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict molecular geometries, vibrational frequencies, and NMR chemical shifts. For crystallographic discrepancies, refine structures using SHELXL with high-resolution data, prioritizing anisotropic displacement parameters for fluorine atoms. Compare computed vs. experimental IR/NMR to identify outliers caused by solvent effects or crystal packing .

Q. What strategies improve the regioselectivity of this compound in nucleophilic aromatic substitutions?

  • Methodological Answer : Use directing groups (e.g., nitro or cyano) to guide nucleophilic attack to specific positions. Kinetic vs. thermodynamic control can be modulated by temperature: lower temperatures favor meta-substitution due to -CF3_3 directing effects, while higher temperatures may enable para-substitution via resonance stabilization. Monitor regioselectivity using HPLC with chiral stationary phases or isotopic labeling .

Q. How do steric and electronic effects influence the stability of this compound in oxidative environments?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH) combined with LCMS tracking identifies degradation products. The -CF3_3 group enhances oxidative stability compared to non-fluorinated analogs, but steric hindrance from diphenyl groups may slow degradation. Use radical scavengers (e.g., BHT) to suppress free-radical pathways in photolytic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.